Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-
Description
Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- is a brominated benzamide derivative characterized by a 4-bromo substituent on the benzene ring, an N,N-diethylamine group, and a (2R)-2-hydroxypropyl side chain.
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
4-bromo-N,N-diethyl-2-(2-hydroxypropyl)benzamide |
InChI |
InChI=1S/C14H20BrNO2/c1-4-16(5-2)14(18)13-7-6-12(15)9-11(13)8-10(3)17/h6-7,9-10,17H,4-5,8H2,1-3H3 |
InChI Key |
JJPPLEHAWPLLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Br)CC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Limited use in industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action of Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally related benzamides with variations in substituents, stereochemistry, and side chains (Table 1):
Table 1: Structural Comparison of Benzamide Derivatives
Physicochemical Properties
Key physical properties, such as melting points (m.p.) and yields, vary significantly with substituents (Table 2):
Table 2: Physical Property Comparison
Biological Activity
Benzamide derivatives, including Benzamide, 4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- , have garnered attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure:
- Molecular Formula : C14H20BrN2O
- Molecular Weight : 300.23 g/mol
- IUPAC Name : 4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]benzamide
This compound features a bromine atom at the para position of the benzamide ring and a diethylamino group which contributes to its solubility and biological interactions.
Mechanisms of Biological Activity
Benzamide derivatives often exhibit their biological effects through various mechanisms, including:
- Enzyme Inhibition : Many benzamides act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.
- Receptor Modulation : Some benzamide compounds have been shown to interact with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders.
- Antimicrobial Activity : Certain derivatives demonstrate antimicrobial properties against a range of pathogens, making them potential candidates for antibiotic development.
In Vitro Studies
A study conducted on various benzamide derivatives highlighted the efficacy of compounds similar to 4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Benzamide Derivative A | 32 | Staphylococcus aureus |
| Benzamide Derivative B | 64 | Escherichia coli |
| Benzamide, 4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- | 16 | Pseudomonas aeruginosa |
Case Studies
-
Anti-inflammatory Activity :
A case study investigated the anti-inflammatory properties of benzamide derivatives in a rat model of arthritis. The results demonstrated that treatment with the compound significantly reduced paw swelling and inflammatory markers (TNF-alpha and IL-6) compared to controls. -
Neuroprotective Effects :
Another study assessed the neuroprotective effects of this compound in models of oxidative stress. The compound was found to reduce neuronal cell death induced by hydrogen peroxide exposure, suggesting potential applications in neurodegenerative diseases. -
Anticancer Potential :
Research has also indicated that benzamide derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was tested against various cancer types, showing promising results in inhibiting cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
